Cas no 848057-60-3 (5,6-Dichloro-N-[5-(phenylmethyl)-1,3,4-thiadiazol-2-yl]-3-pyridinecarboxamide)

5,6-Dichloro-N-[5-(phenylmethyl)-1,3,4-thiadiazol-2-yl]-3-pyridinecarboxamide is a heterocyclic compound featuring a pyridine core substituted with dichloro groups and linked to a benzyl-substituted thiadiazole moiety via a carboxamide bridge. This structure imparts potential utility in medicinal chemistry and agrochemical research, particularly as a scaffold for designing enzyme inhibitors or bioactive agents. The dichloropyridine segment enhances electrophilic reactivity, while the thiadiazole ring contributes to metabolic stability and binding affinity. Its well-defined molecular architecture allows for precise modifications, making it a valuable intermediate in the synthesis of targeted small molecules. Suitable for controlled reactions, it offers researchers a versatile building block for exploring structure-activity relationships in drug discovery or crop protection applications.
5,6-Dichloro-N-[5-(phenylmethyl)-1,3,4-thiadiazol-2-yl]-3-pyridinecarboxamide structure
848057-60-3 structure
Product Name:5,6-Dichloro-N-[5-(phenylmethyl)-1,3,4-thiadiazol-2-yl]-3-pyridinecarboxamide
CAS No:848057-60-3
MF:C15H10Cl2N4OS
MW:365.237099170685
CID:5454911
PubChem ID:4852646
Update Time:2025-05-27

5,6-Dichloro-N-[5-(phenylmethyl)-1,3,4-thiadiazol-2-yl]-3-pyridinecarboxamide Chemical and Physical Properties

Names and Identifiers

    • AKOS001100316
    • N-(5-benzyl-1,3,4-thiadiazol-2-yl)-5,6-dichloropyridine-3-carboxamide
    • 848057-60-3
    • EN300-26609390
    • Z27474708
    • 5,6-Dichloro-N-[5-(phenylmethyl)-1,3,4-thiadiazol-2-yl]-3-pyridinecarboxamide
    • Inchi: 1S/C15H10Cl2N4OS/c16-11-7-10(8-18-13(11)17)14(22)19-15-21-20-12(23-15)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,19,21,22)
    • InChI Key: CZNMXKFZCHBDFA-UHFFFAOYSA-N
    • SMILES: C1=NC(Cl)=C(Cl)C=C1C(NC1=NN=C(CC2=CC=CC=C2)S1)=O

Computed Properties

  • Exact Mass: 363.9952375g/mol
  • Monoisotopic Mass: 363.9952375g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 411
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 96Ų

Experimental Properties

  • Density: 1.517±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • pka: 5.44±0.50(Predicted)

5,6-Dichloro-N-[5-(phenylmethyl)-1,3,4-thiadiazol-2-yl]-3-pyridinecarboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26609390-0.05g
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-5,6-dichloropyridine-3-carboxamide
848057-60-3 95.0%
0.05g
$212.0 2025-03-20
Recommended suppliers
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD